![molecular formula C10H12Se B14616174 [(2-Methylprop-2-en-1-yl)selanyl]benzene CAS No. 59085-70-0](/img/structure/B14616174.png)
[(2-Methylprop-2-en-1-yl)selanyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methylprop-2-en-1-yl)selanyl]benzene typically involves the reaction of 2-methylprop-2-en-1-yl halides with sodium selenide or other selenium-containing reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compound. The general reaction scheme is as follows:
Preparation of Sodium Selenide: Sodium selenide is prepared by reacting elemental selenium with sodium in anhydrous ammonia.
Reaction with 2-Methylprop-2-en-1-yl Halide: The sodium selenide is then reacted with 2-methylprop-2-en-1-yl halide in a suitable solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
[(2-Methylprop-2-en-1-yl)selanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The compound can undergo nucleophilic substitution reactions where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides with lower oxidation states.
Substitution: Compounds where the selenium atom is replaced by other functional groups.
科学的研究の応用
[(2-Methylprop-2-en-1-yl)selanyl]benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of other organoselenium compounds and materials with specific electronic properties.
作用機序
The mechanism of action of [(2-Methylprop-2-en-1-yl)selanyl]benzene involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The selenium atom can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting their catalytic activity.
Signal Transduction: It can modulate signal transduction pathways by interacting with specific proteins and receptors.
類似化合物との比較
[(2-Methylprop-2-en-1-yl)selanyl]benzene can be compared with other organoselenium compounds such as:
Selenomethionine: An amino acid containing selenium, known for its role in protein synthesis and antioxidant activity.
Selenocysteine: Another selenium-containing amino acid, often referred to as the 21st amino acid, with significant biological importance.
Diphenyl diselenide: A compound with two selenium atoms bonded to phenyl groups, known for its antioxidant properties.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities
特性
CAS番号 |
59085-70-0 |
|---|---|
分子式 |
C10H12Se |
分子量 |
211.17 g/mol |
IUPAC名 |
2-methylprop-2-enylselanylbenzene |
InChI |
InChI=1S/C10H12Se/c1-9(2)8-11-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 |
InChIキー |
HSWBQORKCNGJJV-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C[Se]C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



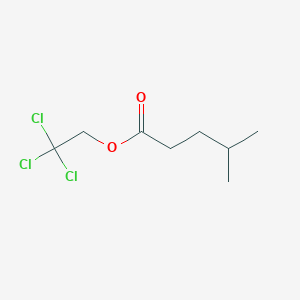
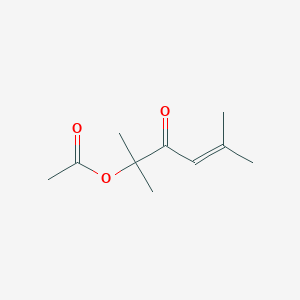
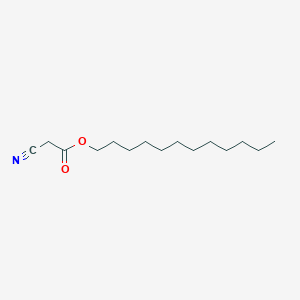

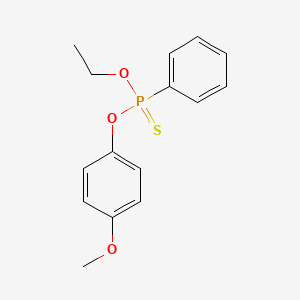
![N-[2-Nitro-4-(2-phenoxypropoxy)phenyl]acetamide](/img/structure/B14616129.png)

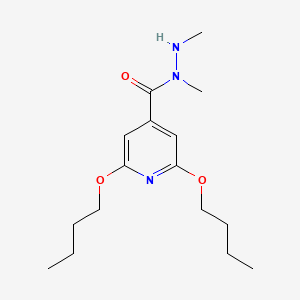
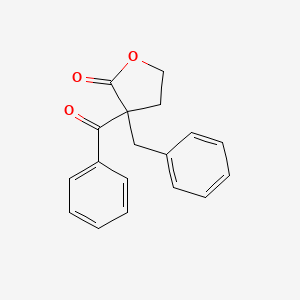
![3-([1,1'-Biphenyl]-4-yl)-3-chloroprop-2-enenitrile](/img/structure/B14616151.png)
![2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14616166.png)

![1,2,4-Triazolo[4,3-b]pyridazine, 6-ethoxy-](/img/structure/B14616170.png)
